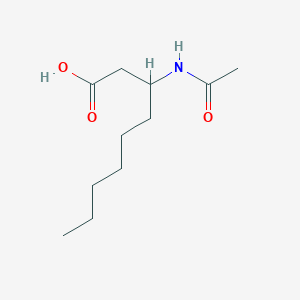
2-(2-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various biomedical studies. This compound is known for its ability to interact with various biological pathways, making it a valuable tool for investigating the underlying mechanisms of several diseases.
Mécanisme D'action
The mechanism of action of 2-(2-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide involves its ability to interact with various biological pathways, including the inhibition of several enzymes and receptors. This compound has been shown to possess potent activity against several targets, including the histone deacetylase enzyme, which is known to play a critical role in several diseases, including cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide have been extensively studied in various in vitro and in vivo models. This compound has been shown to possess potent anti-inflammatory and anti-cancer activity, making it a valuable tool for investigating the underlying mechanisms of several diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide in lab experiments include its potent activity against several biological targets, making it a valuable tool for investigating the underlying mechanisms of several diseases. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the study of 2-(2-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide. These include investigating its potential application in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Further studies are also needed to determine its optimal dosage and administration, as well as its potential toxicity in humans. Additionally, the development of novel analogs of this compound may lead to the discovery of more potent and selective inhibitors of various enzymes and receptors.
Méthodes De Synthèse
The synthesis of 2-(2-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide can be achieved through a multistep process involving the use of various reagents and solvents. The first step involves the reaction of 2-fluorophenol with 1-methyl-4-piperidone in the presence of a base catalyst to produce the intermediate product. The intermediate product is then reacted with acetic anhydride to form the final product.
Applications De Recherche Scientifique
The compound 2-(2-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been extensively studied for its potential application in various scientific research studies. It has been shown to possess potent activity against several biological targets, including various enzymes and receptors. This makes it a valuable tool for investigating the underlying mechanisms of several diseases, including cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-17-8-6-11(7-9-17)16-14(18)10-19-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOQKOBELVGQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-fluorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5231747.png)
![(1R*,5S*)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B5231751.png)
![ethyl 4-[4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5231756.png)

![5-({4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)-2-methyl-4(1H)-pyridinone](/img/structure/B5231761.png)
![ethyl 7-cyclopropyl-1-methyl-3-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231763.png)
![3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5231767.png)

![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5231801.png)

![1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine](/img/structure/B5231822.png)

